molecular formula C14H16Cl2N2O3 B2940915 Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate CAS No. 303151-72-6

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate

Cat. No. B2940915
CAS RN: 303151-72-6
M. Wt: 331.19
InChI Key: WTBCRZSNDOEMMK-UHFFFAOYSA-N
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Description

“Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate” is a chemical compound with the molecular formula C14H16Cl2N2O3 . It has a molecular weight of 331.19 .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been extensively studied . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Metabolism and Anticancer Activity

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate has been explored primarily for its anticancer potential. Studies have elucidated the metabolism pathways of related compounds in animal models, revealing how they are processed and identifying key metabolites. For instance, the metabolism of a closely related compound, TM-208, demonstrated excellent in vivo and in vitro anticancer activity with low toxicity in rats. Through LC-MS/MS analysis, five metabolites were identified, shedding light on its biotransformation processes (Jiang et al., 2007). Furthermore, TM-208's metabolism was studied using high-performance liquid chromatography coupled with tandem mass spectrometry, identifying eight metabolites and suggesting its potential for anticancer applications (Jiang et al., 2007). Another study focused on the antitumor effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester, showing inhibition against tumor growth in mice models, further supporting the compound's therapeutic potential (Fu, 2004).

Antibacterial and Antifungal Properties

Compounds structurally related to Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate have been investigated for their antimicrobial properties. Synthesized derivatives demonstrated moderate antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (Roshan, 2018). The specific structural features of these compounds, such as the presence of piperazine rings and chlorophenyl groups, might contribute to their bioactivity, indicating a promising area for further research in drug development against resistant strains of bacteria and fungi.

Pharmacological Evaluation

The pharmacological profile of structurally related compounds includes investigation into their antihypertensive effects. A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and evaluated for their antihypertensive and diuretic activity, with one derivative showing significant activity and suggesting a mechanism of action related to ganglionic blocking (Meyer et al., 1989). This highlights the potential for derivatives of Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate to be explored for cardiovascular diseases, offering a new avenue for the development of antihypertensive agents.

properties

IUPAC Name

methyl 3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c1-21-14(20)9-13(19)18-6-4-17(5-7-18)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBCRZSNDOEMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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